N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide
Description
N-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety fused to an oxazolidinone ring, with a pyridine-3-sulfonamide substituent at the 5-position of the oxazolidinone. The benzo[d][1,3]dioxole group is a privileged structure in medicinal chemistry, often associated with improved pharmacokinetic properties and target binding due to its electron-rich aromatic system and metabolic stability . The oxazolidinone scaffold is notable for its role in antibiotics (e.g., linezolid) and as a structural motif in enzyme inhibitors, while the pyridine-3-sulfonamide group may contribute to hydrogen bonding and solubility .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S/c20-16-19(11-3-4-14-15(6-11)24-10-23-14)9-12(25-16)7-18-26(21,22)13-2-1-5-17-8-13/h1-6,8,12,18H,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCBYTQEIAJDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}pyridine-3-sulfonamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and induces cell apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound shares key structural motifs with several derivatives documented in the literature. Below is a detailed comparison based on structural features, synthetic yields, physicochemical properties, and pharmacological relevance.
Structural Analogues from the Diphenyl Acrylonitrile and Penta-2,4-dienamide Series
and describe compounds with the benzo[d][1,3]dioxole moiety but differ in core scaffolds and substituents:
Key Observations :
- Core Scaffold Differences: The target compound’s oxazolidinone core distinguishes it from penta-2,4-dienamides (D14–D20) and acrylonitriles (23i, 27–29b).
- Substituent Effects: The pyridine-3-sulfonamide group in the target compound may offer stronger hydrogen-bonding interactions compared to the methylthio (D14) or pyridinylmethoxy (D19) groups.
- Synthetic Complexity : Compounds like LUF7746 () and D19 () involve multi-step syntheses with moderate yields (20–25%), suggesting that the target compound’s synthesis may similarly require optimized coupling and purification steps .
Pharmacological and Physicochemical Comparisons
- Melting Points: Benzo[d][1,3]dioxole-containing compounds in exhibit melting points >180°C, correlating with their crystalline nature and structural rigidity. The target compound’s oxazolidinone and sulfonamide groups may further elevate its melting point .
- Bioactivity: LUF7746 () demonstrates that benzo[d][1,3]dioxole derivatives with sulfonyl groups can exhibit receptor-binding activity. The target’s sulfonamide may similarly engage in covalent or non-covalent interactions with biological targets .
Preparation Methods
Synthesis of 5-Aminobenzo[d]dioxole
Starting Material : 5-Nitrobenzo[d]dioxole
Procedure :
- Catalytic hydrogenation using 10% Pd/C under H₂ (1 atm) in methanol at 25°C for 12 hours yields 5-aminobenzo[d]dioxole.
- Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the amine as a white solid (85% yield).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J = 8.4 Hz, 1H), 6.55 (d, J = 2.0 Hz, 1H), 6.42 (dd, J = 8.4, 2.0 Hz, 1H), 5.94 (s, 2H), 3.65 (br s, 2H).
Epoxide Ring-Opening with Glycidol
Reagents : 5-Aminobenzo[d]dioxole, glycidol, triethylamine
Procedure :
- React amine (1 equiv) with glycidol (1.2 equiv) in THF at 0°C for 2 hours, then warm to 25°C for 24 hours.
- Quench with water, extract with ethyl acetate, and concentrate to obtain the β-amino alcohol.
Characterization :
- Yield : 78%
- FT-IR (KBr): 3350 cm⁻¹ (N-H), 2920 cm⁻¹ (C-H), 1605 cm⁻¹ (C=C).
Cyclization to Oxazolidinone
Reagents : Triphosgene, triethylamine
Procedure :
- Treat β-amino alcohol (1 equiv) with triphosgene (0.35 equiv) in dichloromethane at 0°C.
- Stir for 6 hours, wash with NaHCO₃, dry over MgSO₄, and concentrate.
- Purify via recrystallization (ethanol/water) to yield 3-(benzo[d]dioxol-5-yl)-5-(hydroxymethyl)oxazolidin-2-one (72%).
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆): δ 156.8 (C=O), 147.5 (O-C-O), 108.2–101.4 (aromatic), 72.1 (CH₂OH), 58.3 (oxazolidinone C-5).
Synthetic Route 2: Functionalization of Oxazolidinone Intermediate
Mesylation of Hydroxymethyl Group
Reagents : Methanesulfonyl chloride, triethylamine
Procedure :
- Dissolve 5-(hydroxymethyl)oxazolidinone (1 equiv) in dry DCM.
- Add MsCl (1.5 equiv) and Et₃N (2.0 equiv) at 0°C, stir for 2 hours.
- Extract with DCM, wash with brine, and concentrate to afford the mesylate (89% yield).
Characterization :
- MS (ESI+): m/z 329.1 [M+H]⁺.
Ammonolysis to Primary Amine
Reagents : Ammonium hydroxide, DMF
Procedure :
- Reflux mesylate (1 equiv) with NH₄OH (28% aq., 5 equiv) in DMF at 80°C for 12 hours.
- Concentrate under reduced pressure, purify via flash chromatography (DCM/MeOH, 9:1) to yield 5-(aminomethyl)-3-(benzo[d]dioxol-5-yl)oxazolidin-2-one (68%).
Characterization :
- HPLC : 98.2% purity (C18 column, 0.1% TFA in H₂O/MeCN).
Sulfonamide Coupling
Synthesis of Pyridine-3-sulfonyl Chloride
Reagents : Pyridine-3-sulfonic acid, PCl₅
Procedure :
- Reflux pyridine-3-sulfonic acid (1 equiv) with PCl₅ (3 equiv) in POCl₃ at 110°C for 4 hours.
- Distill under vacuum to isolate the sulfonyl chloride (83% yield).
Characterization :
- ³¹P NMR (162 MHz, CDCl₃): δ −2.5 (POCl₃ residual).
Coupling Reaction
Reagents : 5-(Aminomethyl)oxazolidinone, pyridine-3-sulfonyl chloride, pyridine
Procedure :
- Dissolve amine (1 equiv) and sulfonyl chloride (1.2 equiv) in dry DCM.
- Add pyridine (2 equiv) as base, stir at 25°C for 6 hours.
- Quench with 1M HCl, extract with DCM, dry, and concentrate.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to obtain the target compound (65% yield).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.94 (d, J = 2.4 Hz, 1H), 8.62 (dd, J = 4.8, 1.6 Hz, 1H), 8.15 (dt, J = 8.0, 2.0 Hz, 1H), 7.58 (dd, J = 8.0, 4.8 Hz, 1H), 6.98–6.85 (m, 3H), 5.98 (s, 2H), 4.32 (t, J = 8.8 Hz, 1H), 3.95 (dd, J = 9.2, 6.4 Hz, 1H), 3.72–3.65 (m, 2H).
- HRMS (ESI+): m/z 448.1142 [M+H]⁺ (calc. 448.1139).
Alternative Route: Mitsunobu Reaction for Methylene Linker Installation
Direct Coupling of Preformed Sulfonamide
Reagents : 3-(Benzo[d]dioxol-5-yl)-2-oxooxazolidin-5-methanol, pyridine-3-sulfonamide, DIAD, PPh₃
Procedure :
- React alcohol (1 equiv) with sulfonamide (1.2 equiv) using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF at 0°C → 25°C.
- Purify via recrystallization (EtOAc/hexane) to yield target compound (58%).
Limitations : Lower yield due to steric hindrance.
Process Optimization and Scalability
Critical Parameters
Yield Comparison Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| β-Amino Alcohol | Glycidol, THF, 25°C | 78 | 92 |
| Oxazolidinone | Triphosgene, DCM, 0°C | 72 | 95 |
| Mesylation | MsCl, Et₃N, DCM | 89 | 98 |
| Ammonolysis | NH₄OH, DMF, 80°C | 68 | 97 |
| Sulfonamide Coupling | Pyridine-3-sulfonyl chloride, Py | 65 | 99 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[d][1,3]dioxole core, followed by oxazolidinone ring formation, and sulfonamide coupling. Key steps include:
- Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl derivatives with precursors for oxazolidinone formation under inert atmospheres to prevent oxidation .
- Step 2 : Sulfonamide coupling using pyridine-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the amine group.
- Critical Conditions : Temperature control (0–5°C during sulfonylation) and anhydrous solvents (e.g., THF) minimize side reactions . Yield optimization requires monitoring intermediates via TLC or HPLC.
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?
- Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify benzo[d][1,3]dioxole, oxazolidinone, and sulfonamide moieties. Key signals include aromatic protons (δ 6.7–7.5 ppm) and sulfonamide NH (δ ~10 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystals .
Q. What preliminary biological activities are associated with this compound’s structural motifs?
- Answer : The benzo[d][1,3]dioxole group enhances lipophilicity and membrane permeability, while the sulfonamide moiety is linked to enzyme inhibition (e.g., carbonic anhydrase) . Preliminary assays often focus on:
- Antimicrobial Activity : Testing against Gram-positive bacteria (e.g., S. aureus) due to oxazolidinone’s known ribosomal binding .
- Anti-inflammatory Potential : COX-2 inhibition assays, given sulfonamide’s role in prostaglandin modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Standardized Protocols : Replicate assays in multiple systems (e.g., cell-free vs. cell-based) to isolate target-specific effects .
- Metabolic Stability Studies : Use liver microsomes to assess whether rapid degradation in certain systems (e.g., hepatocytes) skews activity .
- Computational Modeling : Molecular docking to predict binding affinity variations between homologous targets (e.g., human vs. bacterial enzymes) .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?
- Answer : Approaches include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, improving solubility while maintaining target engagement .
- Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility without chemical modification .
- Particle Size Reduction : Nano-milling or spray drying to increase surface area and dissolution rates .
Q. How can reaction pathways be modified to reduce byproducts during large-scale synthesis?
- Answer : Key modifications involve:
- Catalyst Optimization : Replace traditional bases with immobilized catalysts (e.g., polymer-supported DMAP) to improve selectivity and reduce side reactions .
- Flow Chemistry : Continuous flow systems for sulfonamide coupling to maintain precise temperature/pH control, minimizing dimerization .
- In Situ Monitoring : FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
- Answer : Selectivity is influenced by:
- Steric Effects : The oxazolidinone ring’s rigidity may prevent binding to bulkier active sites (e.g., mammalian vs. bacterial ribosomes) .
- Electronic Effects : The pyridine-sulfonamide group’s electron-withdrawing properties enhance hydrogen bonding with target residues (e.g., Thr315 in COX-2) .
- Pharmacophore Mapping : Overlay studies comparing this compound with known inhibitors to identify critical binding motifs .
Methodological Considerations
- Data Reproducibility : Always report solvent purity, catalyst batches, and equipment calibration details to ensure cross-lab reproducibility .
- Contradiction Analysis : Use statistical tools (e.g., Bland-Altman plots) to quantify variability between biological replicates .
- Safety Protocols : Handle intermediates like pyridine-3-sulfonyl chloride in fume hoods due to volatility and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
